molecular formula C22H22N4O3S B2582559 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide CAS No. 1112341-62-4

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide

Cat. No.: B2582559
CAS No.: 1112341-62-4
M. Wt: 422.5
InChI Key: JRMFMMBTHFTPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimidoindole sulfanyl acetamide family, characterized by a fused pyrimidine-indole core with a sulfanyl acetamide side chain. The structure features an 8-methoxy group, 3,5-dimethyl substituents, and a 4-oxo moiety on the pyrimidoindole scaffold.

Properties

IUPAC Name

2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-24(14-8-6-5-7-9-14)18(27)13-30-22-23-19-16-12-15(29-4)10-11-17(16)25(2)20(19)21(28)26(22)3/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMFMMBTHFTPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)N(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.

    Introduction of the methoxy and dimethyl groups: These groups are usually introduced through electrophilic substitution reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the sulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol reagent.

    Acylation to form the final product: The final step involves the acylation of the intermediate compound with N-methyl-N-phenylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidoindole core, leading to the formation of alcohol derivatives.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halides, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidoindole compounds exhibit significant antimicrobial properties. Specifically, the compound under discussion has shown potential against various bacterial strains.

Key Findings:

  • Antibacterial Efficacy: Similar compounds have demonstrated minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 μM against bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Evaluation
A study evaluated the antibacterial activity of synthesized derivatives against multiple strains. Modifications in the indole structure significantly influenced their efficacy, suggesting that this compound may contribute to the development of new antibiotics.

Anticancer Activity

The anticancer properties of pyrimidoindole derivatives have been extensively researched. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines by targeting critical signaling pathways.

Research Findings:

  • Cell Cycle Arrest: Similar compounds have demonstrated the ability to block the cell cycle at the G2/M phase, leading to increased apoptosis in colorectal cancer cells.
  • Mechanism of Action: The cytotoxicity observed is often linked to the inhibition of key proteins involved in cell survival pathways such as PI3K/AKT/mTOR.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyrimidoindole core can interact with nucleic acids and enzymes, affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
Target Compound : 2-({8-Methoxy-3,5-Dimethyl-4-Oxo-3H,4H,5H-Pyrimido[5,4-b]Indol-2-Yl}Sulfanyl)-N-Methyl-N-Phenylacetamide Pyrimido[5,4-b]indole 8-Methoxy, 3,5-dimethyl, N-methyl-N-phenylacetamide ~460–480 (estimated) High lipophilicity due to methyl and phenyl groups; potential for CNS penetration.
Analog 1 : 2-[(3-Methyl-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-Yl)Sulfanyl]-N-[4-(Trifluoromethoxy)Phenyl]Acetamide Pyrimido[5,4-b]indole 3-Methyl, 4-oxo, 4-(trifluoromethoxy)phenyl 537.52 Enhanced electron-withdrawing effect from CF3O group; improved metabolic stability.
Analog 2 : N-(2,3-Dimethylphenyl)-2-[[3-(4-Ethoxyphenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-Yl]Sulfanyl]Acetamide Pyrimido[5,4-b]indole 3-(4-Ethoxyphenyl), 2,3-dimethylphenyl 536.71 Ethoxy group increases solubility; dimethylphenyl enhances steric hindrance.
Analog 3 : N-(4-Methylphenyl)-2-{[5-(1H-Indol-3-Ylmethyl)-1,3,4-Oxadiazol-2-Yl]Sulfanyl}Acetamide 1,3,4-Oxadiazole Indole-3-ylmethyl, 4-methylphenyl ~420–440 (estimated) Oxadiazole core instead of pyrimidoindole; likely lower planarity and altered binding affinity.

Key Observations:

Core Heterocycle Differences: The pyrimidoindole core (target compound and analogs 1–2) offers a rigid, planar structure conducive to π-π stacking in enzyme active sites. The 4-oxo group in pyrimidoindole derivatives may act as a hydrogen-bond acceptor, a feature absent in oxadiazole analogs.

Substituent Effects: Electron-Withdrawing Groups: Analog 1’s trifluoromethoxy group enhances metabolic stability and electronegativity, which could improve target selectivity compared to the target compound’s methoxy group . Analog 2’s ethoxyphenyl group balances lipophilicity with moderate polarity .

Biological Activity Trends :

  • While direct activity data for the target compound are unavailable, pyrimidoindole derivatives (e.g., Analog 1) have shown promise as kinase inhibitors in preliminary studies. Oxadiazole analogs (e.g., Analog 3) demonstrate enzyme inhibition (e.g., urease, α-chymotrypsin) but with lower potency compared to pyrimidoindoles .

Research Findings and Limitations

  • Synthetic Challenges : The pyrimidoindole scaffold requires multi-step synthesis, with yields highly dependent on substituent positions. For example, introducing a methoxy group at the 8-position (target compound) may require selective protection/deprotection strategies .
  • Structure-Activity Relationship (SAR) Gaps: Limited data exist on the impact of N-methyl-N-phenylacetamide vs. N-aryl substitutions. Analog 2’s benzhydryl group (from unrelated evidence) suggests bulky substituents may reduce solubility but improve receptor binding .
  • Biological Data: No direct assays for the target compound are reported in the evidence. Extrapolation from analogs suggests prioritizing in vitro kinase or protease inhibition studies.

Biological Activity

The compound 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide is a complex organic molecule that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H24N4O4SC_{23}H_{24}N_{4}O_{4}S with a molecular weight of approximately 452.5 g/mol. Its structure includes a pyrimidoindole core, which is known for various biological activities, including anticancer and anti-inflammatory properties.

Biological Activity Overview

Research indicates that compounds containing the pyrimidoindole framework exhibit significant biological activities. The specific compound has been evaluated for its anticancer properties and other pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Mechanisms of Action :
    • The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and blocking the cell cycle at the G2/M phase. This is achieved through the modulation of key signaling pathways such as PI3K/AKT/mTOR .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of similar structures exhibit cytotoxic effects against colorectal cancer cells (HCT116 and Caco-2), with IC50 values indicating effective inhibition at low concentrations .
    • A related study on neocryptolepine derivatives showed promising results against human colorectal cancer, suggesting that similar compounds may share mechanisms of action .

Other Pharmacological Activities

In addition to anticancer effects, compounds related to this structure have been investigated for various other biological activities:

  • Anti-inflammatory Effects :
    • Pyrimidoindole derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Antioxidant Activity :
    • The presence of methoxy and dimethyl groups in the structure may enhance antioxidant activity, contributing to cellular protection against oxidative stress .
  • Antimicrobial Properties :
    • Some pyrimidoindole compounds have demonstrated antimicrobial activity against various pathogens, indicating their potential use in treating infections .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Activity Cell Line/Model IC50 Value (µM) Mechanism
AnticancerHCT1160.39Induces apoptosis; inhibits PI3K/AKT
AnticancerCaco-20.46Cell cycle arrest at G2/M phase
Anti-inflammatoryVariousNot specifiedModulation of inflammatory cytokines
AntioxidantCellular modelsNot specifiedScavenging free radicals
AntimicrobialBacterial strainsNot specifiedInhibition of bacterial growth

Q & A

Q. What chromatographic techniques separate this compound from closely related impurities in reaction mixtures?

  • Methodology : Use reverse-phase HPLC (C18 column) with gradient elution (ACN/water + 0.1% TFA). For challenging separations, employ chiral columns (e.g., Chiralpak AD-H) or HILIC for polar impurities. Validate purity via charged aerosol detection (CAD) to quantify non-UV-active contaminants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.